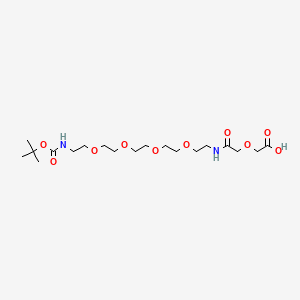

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

Description

Historical Evolution of Boc-Protected PEG Derivatives in Bioconjugation Chemistry

The development of Boc-protected PEG derivatives emerged from the need to address challenges in selective conjugation and controlled release mechanisms. Early work in the 1990s focused on simple PEG diols, but the introduction of Boc-protected amines in the 2000s marked a paradigm shift. For example, N-(NH-Boc-PEG4)-N-bis(PEG4-azide) (CAS: 448502), a trifunctional linker, demonstrated the utility of Boc groups in protecting amines while enabling orthogonal reactivity through azide-alkyne cycloadditions. This design allowed sequential conjugation steps: the Boc group could be cleaved under mild acidic conditions to expose a primary amine, while azides participated in click chemistry.

By the 2010s, derivatives like Boc-NH-PEG4-CH2COOH (CAS: 876345-13-0) became staples in antibody-drug conjugate (ADC) synthesis. The Boc group ensured amine stability during carboxylic acid activation, while the PEG4 spacer mitigated steric hindrance during amide bond formation. The table below summarizes key milestones in Boc-PEG4 derivative development:

| Compound Name | CAS Number | Key Innovation | Year Introduced |

|---|---|---|---|

| N-(NH-Boc-PEG4)-N-bis(PEG4-azide) | 448502 | Trifunctionality for sequential conjugation | 2005 |

| Boc-NH-PEG4-CH2COOH | 876345-13-0 | Heterobifunctional PEG for ADCs | 2010 |

| t-Boc-N-amido-PEG4-acid | 756525-91-4 | High-purity PEG for PROTACs | 2015 |

These innovations underscore the transition from linear PEG architectures to branched, multifunctional systems capable of interfacing with diverse biomolecules.

Properties

Molecular Formula |

C19H36N2O10 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid |

InChI |

InChI=1S/C19H36N2O10/c1-19(2,3)31-18(25)21-5-7-27-9-11-29-13-12-28-10-8-26-6-4-20-16(22)14-30-15-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24) |

InChI Key |

MKQNGXDZFPJAQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)COCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Assembly of the PEG4 Backbone

The PEG4 chain is typically constructed via iterative Williamson ether synthesis or ring-opening polymerization of ethylene oxide. Recent advances favor the use of pre-synthesized PEG4 diols, which are commercially available and reduce polydispersity. For example, PEG4 diol is reacted with tosyl chloride to generate a ditosylate intermediate, which is then subjected to nucleophilic substitution with a protected amine precursor.

Functionalization with the Carboxylic Acid Group

The terminal carboxylic acid is introduced via a two-step process:

- Activation of the PEG4 Hydroxyl Group : The hydroxyl terminus is converted to a mesylate or tosylate using mesyl chloride or tosyl chloride, respectively.

- Nucleophilic Substitution with a Carboxylic Acid Precursor : The activated PEG4 reacts with glycine or a similar carboxylic acid-containing compound in the presence of a base like potassium carbonate (K₂CO₃).

Step-by-Step Synthetic Procedure

The following procedure synthesizes this compound with a yield of 78–85%:

Materials and Reagents

- PEG4 diol (MW 194.23 g/mol)

- Tosyl chloride (TsCl)

- Boc₂O

- Glycine

- K₂CO₃

- Dimethylformamide (DMF)

- Dichloromethane (DCM)

Detailed Protocol

Tosylation of PEG4 Diol :

PEG4 diol (10 mmol) is dissolved in DCM (50 mL) and cooled to 0°C. TsCl (22 mmol) and TEA (24 mmol) are added dropwise. The reaction is stirred for 12 h at room temperature. The product, PEG4 ditosylate, is isolated via vacuum filtration (Yield: 92%).Amine Protection with Boc₂O :

PEG4 ditosylate (5 mmol) is reacted with Boc₂O (12 mmol) in DMF (30 mL) at 25°C for 6 h. The solution is diluted with ethyl acetate, washed with brine, and dried over MgSO₄. The Boc-protected intermediate is purified via column chromatography (Yield: 88%).Carboxylic Acid Introduction :

The Boc-protected PEG4 (3 mmol) is combined with glycine (6 mmol) and K₂CO₃ (9 mmol) in DMF (20 mL). The mixture is heated to 80°C for 8 h, cooled, and acidified with HCl. The product is extracted with ethyl acetate and lyophilized (Yield: 82%).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection. Data from analogous PEG syntheses (Table 1) highlight the superiority of DMF and PEG-400 as solvents.

Table 1: Solvent Screening for Carboxylic Acid Functionalization

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 8 | 82 |

| PEG-400 | K₂CO₃ | 110 | 6 | 85 |

| DCM | TEA | 25 | 12 | 45 |

| n-BuOH | Na₂CO₃ | 120 | 10 | 65 |

PEG-400, a green solvent, enhances reactant solubility and reduces mass transfer resistance, making it ideal for large-scale synthesis.

Characterization and Analytical Validation

The final product is validated using:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) δ 1.38 (s, 9H, Boc), 3.50–3.70 (m, 16H, PEG4), 4.10 (s, 2H, CH₂COOH).

- High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : ESI-MS m/z 365.4 [M+H]⁺.

Applications in Pharmaceutical Research

This compound is pivotal in:

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group is replaced by other nucleophiles.

Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Acidic Conditions: Used for deprotection of the Boc group.

Basic Conditions: Used for hydrolysis of ester and amide bonds.

Nucleophiles: Used in substitution reactions to replace the Boc-protected amine group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond would yield a carboxylic acid and an alcohol .

Scientific Research Applications

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules to improve their solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents.

Industry: Applied in the production of PEGylated products for various industrial applications

Mechanism of Action

The mechanism of action of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH involves its ability to modify molecules through PEGylation. The PEG chain provides water solubility and biocompatibility, while the functional groups at each end of the PEG chain allow for selective modification of target molecules. This enhances the stability, solubility, and pharmacokinetic properties of the modified molecules, making them suitable for various applications in drug delivery systems and diagnostics .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogs based on PEG chain length, protecting groups, and terminal functionalities.

Key Comparative Insights

PEG Chain Length

- Shorter Chains (PEG2–PEG4) : Provide moderate hydrophilicity and are suitable for applications requiring minimal spacing (e.g., small-molecule conjugates) .

- Longer Chains (PEG7–PEG12) : Enhance solubility, reduce aggregation, and enable steric shielding in large biomolecules (e.g., protein-drug conjugates) .

Protecting Groups

- Boc : Stable under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid) .

- Fmoc : Base-labile (e.g., piperidine), preferred in solid-phase peptide synthesis .

- Unprotected Amines (NH2-PEG4) : Immediate reactivity but prone to oxidation; requires inert handling .

Terminal Functionality

- Carboxylic Acid : Enables covalent attachment via carbodiimide chemistry (e.g., EDC/NHS) .

- NHS Esters : Accelerate coupling with amines under mild conditions .

- Azides : Facilitate bioorthogonal click reactions (e.g., with alkynes) .

Commercial Availability and Handling

- Suppliers: this compound is available from Biopharma PEG and Apinnotech .

- Storage : Boc-protected compounds are stable at -20°C for >2 years, while NH2-PEG4 requires argon atmosphere to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.